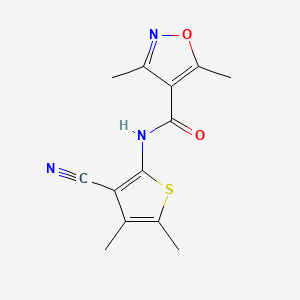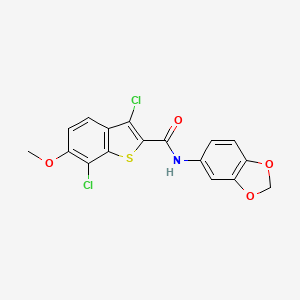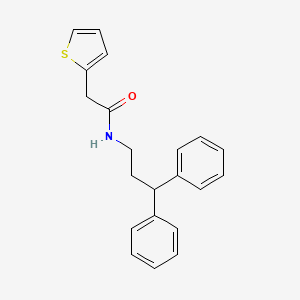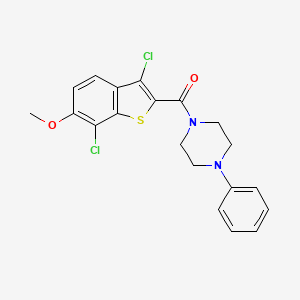
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Descripción general
Descripción
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Chlorine, fluorine, methyl, nitro, and benzothiazolyl groups are introduced through various substitution reactions.
Final Coupling: The final step often involves coupling the oxazole ring with the benzothiazolyl group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazolyl moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity.
Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-Nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Uniqueness
The unique combination of substituents in 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE may confer distinct biological activities or chemical properties compared to its analogs.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O4S/c1-8-14(16(23-28-8)15-10(19)3-2-4-11(15)20)17(25)22-18-21-12-6-5-9(24(26)27)7-13(12)29-18/h2-7H,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPPKVIJCWJOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-triethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3491301.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIMETHYL-3-FURAMIDE](/img/structure/B3491306.png)
![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3491314.png)
![5-methyl-3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3491317.png)
![ethyl {2-[(5-methyl-2-furoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3491324.png)
![5-bromo-2-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B3491329.png)

![METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3491345.png)
![2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491349.png)




